REACTION_CXSMILES
|
[CH:1]1([CH:4](O)[CH:5]2[CH2:7][CH2:6]2)[CH2:3][CH2:2]1.[N-:9]=[N+]=[N-].[Na+].C(C(O)=O)(Cl)(Cl)[Cl:14].[BH4-].[Na+]>C(Cl)Cl.C1(C)C=CC=CC=1.[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.O>[ClH:14].[CH:1]1([CH:4]([NH2:9])[CH:5]2[CH2:7][CH2:6]2)[CH2:3][CH2:2]1 |f:1.2,4.5,8.9,11.12|
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C1CC1)O
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)C(=O)O
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with NaHCO3 and NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over MgSO4 and removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave an oil (which
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 80° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
layers separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted with 10 % HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4, HCl gas
|
Type
|
CUSTOM
|
Details
|
was bubbled through the solution
|
Type
|
CUSTOM
|
Details
|
the amine hydrochloride salt which had precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether/MeOH
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(CC1)C(C1CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |